Target Inhibition Profile: Balamapimod Primarily Engages c‑Raf and SRC, Not MEK1/2
Balamapimod inhibits c‑Raf with an IC50 of 114 nM and SRC with an IC50 of 281 nM [1]. In contrast, the MEK1/2‑selective inhibitor Selumetinib shows an IC50 of 14 nM for MEK1 and a Kd of 530 nM for MEK2, with no activity against c‑Raf . Trametinib, another MEK1/2 inhibitor, exhibits IC50 values of 0.7 nM (MEK1) and 0.9 nM (MEK2) but lacks c‑Raf inhibition [2]. This divergent target engagement defines Balamapimod as a Raf/SRC‑biased agent rather than a direct MEK blocker.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | c‑Raf: 114 nM; SRC: 281 nM |
| Comparator Or Baseline | Selumetinib (MEK1: 14 nM, MEK2 Kd: 530 nM); Trametinib (MEK1: 0.7 nM, MEK2: 0.9 nM) |
| Quantified Difference | Balamapimod's primary targets differ; comparator MEK1/2 IC50 values are 8‑163‑fold lower for MEK1 but lack Raf/SRC activity |
| Conditions | Enzymatic assays (c‑Raf via MEK substrate phosphorylation; SRC via ELISA; MEK1/2 via in vitro kinase assays) |
Why This Matters
Procurement of Balamapimod ensures a distinct pharmacological profile that cannot be replicated by MEK1/2‑selective inhibitors, enabling pathway-specific interrogation of Raf/SRC signaling.
- [1] IUPHAR/BPS Guide to Pharmacology. balamapimod ligand activity charts (c‑Raf IC50 = 114 nM; SRC IC50 = 281 nM). Accessed April 2026. View Source
- [2] PMC Table 1. Trametinib in vitro kinase inhibition (MEK1 IC50 = 0.7 nM, MEK2 IC50 = 0.9 nM). Accessed April 2026. View Source
